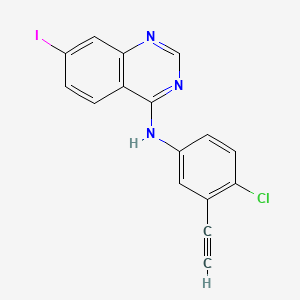
(Rac)-Phorbol-12-(2-methylbutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Phorbol-12-(2-methylbutyrate) is a synthetic derivative of phorbol, a natural compound found in the seeds of the Croton tiglium plant Phorbol esters are known for their biological activity, particularly in the activation of protein kinase C (PKC), which plays a crucial role in various cellular processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Phorbol-12-(2-methylbutyrate) typically involves the esterification of phorbol with 2-methylbutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through techniques such as chromatography.
Industrial Production Methods: Industrial production of (Rac)-Phorbol-12-(2-methylbutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large esterification kettles, where phorbol and 2-methylbutyric acid are combined with a catalyst and refluxed. The product is then purified using industrial-scale chromatography or distillation methods to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (Rac)-Phorbol-12-(2-methylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phorbol derivatives.
Substitution: The ester group in (Rac)-Phorbol-12-(2-methylbutyrate) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized phorbol derivatives with altered biological activity.
Reduction: Reduced phorbol derivatives with potential changes in biological properties.
Substitution: Substituted phorbol esters with diverse functional groups.
Applications De Recherche Scientifique
(Rac)-Phorbol-12-(2-methylbutyrate) has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in activating protein kinase C and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate cell proliferation and apoptosis.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical chemistry.
Mécanisme D'action
(Rac)-Phorbol-12-(2-methylbutyrate) exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, modulating cellular processes such as gene expression, cell proliferation, and apoptosis. The specific molecular targets and pathways involved in these effects are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Phorbol-12-myristate-13-acetate (PMA): Another phorbol ester known for its potent PKC activation.
Phorbol-12,13-dibutyrate (PDBu): A phorbol ester with similar biological activity to (Rac)-Phorbol-12-(2-methylbutyrate).
Phorbol-12,13-diacetate (PDA): A phorbol ester with distinct biological properties.
Uniqueness: (Rac)-Phorbol-12-(2-methylbutyrate) is unique due to its specific ester group, which may confer distinct biological properties compared to other phorbol esters. Its ability to activate PKC and modulate cellular processes makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H36O7 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h8-9,12,14,16-18,20,26,29-31H,7,10-11H2,1-6H3 |
Clé InChI |
ATDPVGPMLIBMTI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



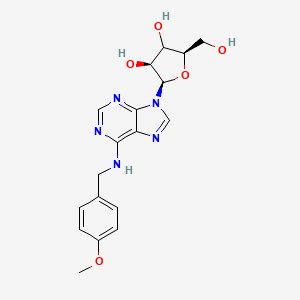
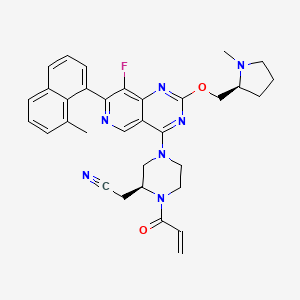
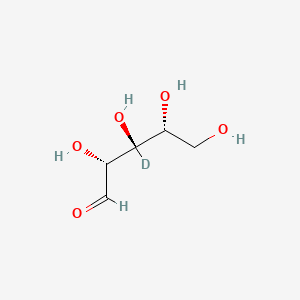

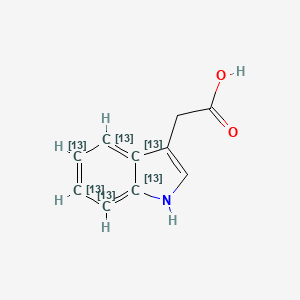
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)



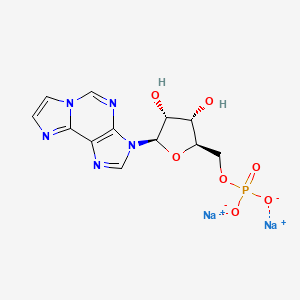
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)

